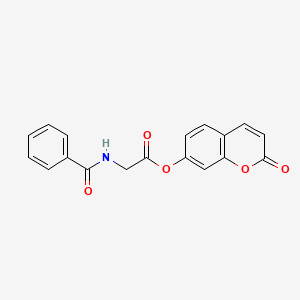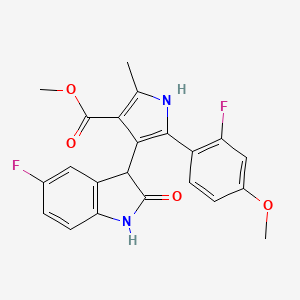
2-oxo-2H-chromen-7-yl 2-(benzoylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2H-chromen-7-yl 2-(benzoylamino)acetate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-7-yl 2-(benzoylamino)acetate typically involves the esterification of 7-hydroxy-2H-chromen-2-one with benzoylaminoacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromen-7-yl 2-(benzoylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-oxo-2H-chromen-7-yl 2-(benzoylamino)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and as a tool for investigating biological pathways.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl 2-(benzoylamino)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. It can also interfere with bacterial cell wall synthesis, resulting in antimicrobial activity. Additionally, the compound may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/AKT/mTOR pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 2-oxo-2H-chromen-7-yl benzoate
- 2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate
Uniqueness
2-oxo-2H-chromen-7-yl 2-(benzoylamino)acetate is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzoylaminoacetate moiety enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C18H13NO5 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 2-benzamidoacetate |
InChI |
InChI=1S/C18H13NO5/c20-16-9-7-12-6-8-14(10-15(12)24-16)23-17(21)11-19-18(22)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,22) |
InChI Key |
XZBPJFHJIGDDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine](/img/structure/B11157945.png)

![7,8-bis[(3-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11157949.png)
![4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B11157952.png)

![1-butyl-N-{4-[(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157976.png)
![1-(3,4-dimethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157982.png)
![6-cyclopropyl-N-[2-(2-methoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11157983.png)

![3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B11157995.png)
![ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11158013.png)
![4-(trifluoromethyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B11158014.png)

![ethyl 2-[({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11158020.png)
